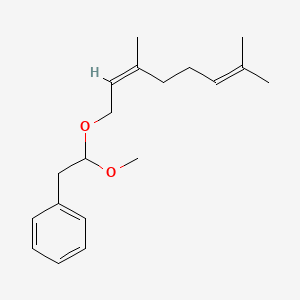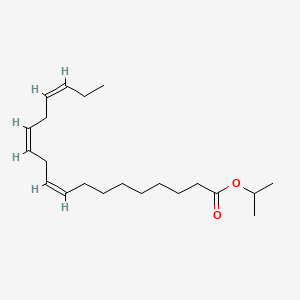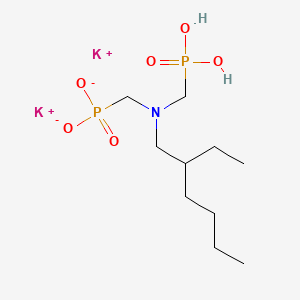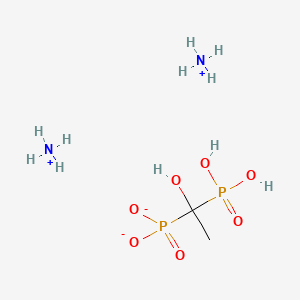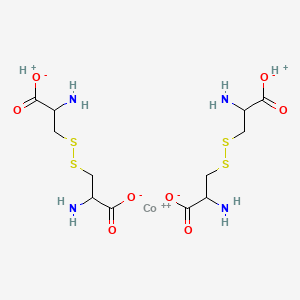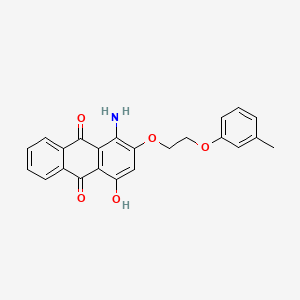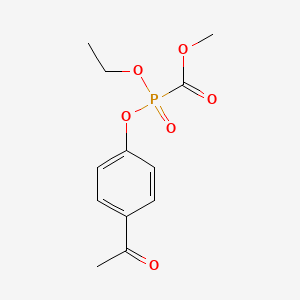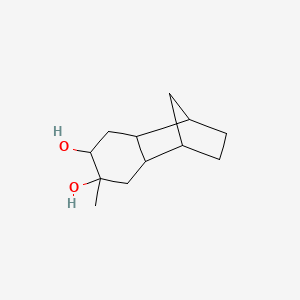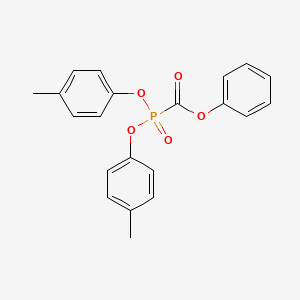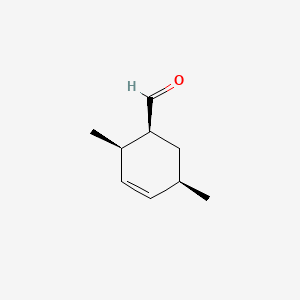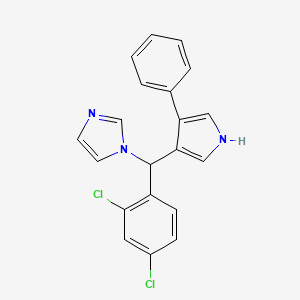
1H-Imidazole, 1-((2,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 1-((2,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- is a complex organic compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a 2,4-dichlorophenyl group and a 4-phenyl-1H-pyrrol-3-yl group attached to the imidazole ring
Vorbereitungsmethoden
The synthesis of 1H-Imidazole, 1-((2,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of Substituents: The 2,4-dichlorophenyl and 4-phenyl-1H-pyrrol-3-yl groups are introduced through subsequent substitution reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Analyse Chemischer Reaktionen
1H-Imidazole, 1-((2,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrrol groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydroimidazoles.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 1-((2,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent.
Materials Science: The compound is used in the synthesis of functional materials, including dyes for solar cells and other optical applications.
Wirkmechanismus
The mechanism of action of 1H-Imidazole, 1-((2,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit enzymes or receptors involved in disease pathways. For example, it has been shown to inhibit the SARS-CoV-2 3CLpro enzyme, which is crucial for viral replication . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and preventing the virus from replicating.
Vergleich Mit ähnlichen Verbindungen
1H-Imidazole, 1-((2,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- can be compared with other imidazole derivatives:
Miconazole: An antifungal agent with a similar imidazole core but different substituents.
Ketoconazole: Another antifungal agent with a similar structure.
Fenticonazole: An antifungal agent with a similar imidazole core.
The uniqueness of 1H-Imidazole, 1-((2,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
170938-59-7 |
|---|---|
Molekularformel |
C20H15Cl2N3 |
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
1-[(2,4-dichlorophenyl)-(4-phenyl-1H-pyrrol-3-yl)methyl]imidazole |
InChI |
InChI=1S/C20H15Cl2N3/c21-15-6-7-16(19(22)10-15)20(25-9-8-23-13-25)18-12-24-11-17(18)14-4-2-1-3-5-14/h1-13,20,24H |
InChI-Schlüssel |
KXSPLCMPGAOMPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CNC=C2C(C3=C(C=C(C=C3)Cl)Cl)N4C=CN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





